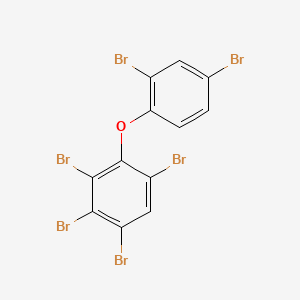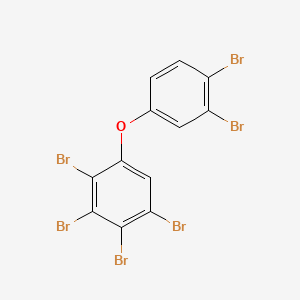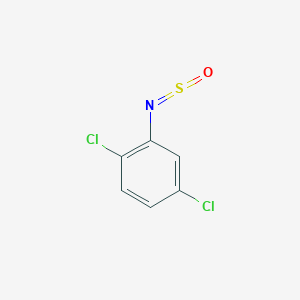![molecular formula C15H11ClF3NO3 B1430278 Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate CAS No. 1565827-80-6](/img/structure/B1430278.png)
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate
Übersicht
Beschreibung
“Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate” is a chemical compound with the molecular formula C15H11ClF3NO3 . It is an ester and is part of a class of compounds known as trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClF3NO3/c1-22-14(21)9-2-4-11(5-3-9)23-8-13-12(16)6-10(7-20-13)15(17,18)19/h2-7H,8H2,1H3 . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.71 . It is a solid with a melting point between 147 - 149 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photocatalytic Properties
- Coordination Polymers: The compound, when combined with other ligands, has been used to construct Zn(II)/Cd(II) coordination polymers. These polymers exhibit high photocatalytic activity towards the degradation of methylene blue in aqueous solutions under UV-Vis irradiation, indicating potential in environmental applications (Liu et al., 2016).
Synthetic Chemistry Applications
- Isoxazole Synthesis: It serves as a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles and isoxazole-annulated heterocycles. This illustrates its utility in creating complex chemical structures for various applications (Ruano et al., 2005).
- Triazole Derivative Synthesis: The compound is involved in reactions to produce triazole derivatives. Triazoles have a wide range of biological applications, hinting at the compound's role in pharmaceutical research (Toumani, 2017).
Crystal Structure Analysis
- Protoporphyrinogen IX Oxidase Inhibitors: It forms part of the structure of certain protoporphyrinogen IX oxidase inhibitors. The study of these structures aids in understanding their molecular interactions and potential therapeutic applications (Li et al., 2005).
Photophysical Study
- Luminescence Properties: The compound has been used in the synthesis of derivatives to investigate unique luminescence properties in different solvents, contributing to research in materials science and photonics (Kim et al., 2021).
Complex Formation
- Coordination Chemistry: It has been used in the synthesis of mononuclear and trinuclear complexes, contributing to the field of coordination chemistry and materials science. These complexes have been studied for their structural, magnetic, and photophysical properties (Calancea et al., 2013).
Antiproliferative Effects
- Leukemic Cells: Derivatives of this compound have shown antiproliferative effects on human leukemic cells, indicating potential applications in cancer research (Kumar et al., 2014).
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives, including “Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate”, are expected to have many novel applications discovered in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their development is becoming an increasingly important research topic .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like acps-pptase .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit specific enzymes, halting bacterial proliferation .
Result of Action
Similar compounds have been shown to halt bacterial proliferation .
Eigenschaften
IUPAC Name |
methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-14(21)9-2-4-11(5-3-9)23-8-13-12(16)6-10(7-20-13)15(17,18)19/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBOMKOXJVGBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)









![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)

![2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine](/img/structure/B1430217.png)